4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
4-Bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride (hereafter referred to as the target compound) is a benzamide derivative with a brominated aromatic core, a piperazine-sulfonyl pharmacophore, and a hydrochloride salt formulation. Its structure includes:
- A 4-bromobenzamide moiety, which contributes to halogen-based interactions.
- A hydrochloride salt, improving aqueous solubility for pharmacological applications .
The compound is commercially available (e.g., from Tocelo Chemicals and Sinochem Jiangsu Corporation), indicating its relevance in research or industrial settings .
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOAAUGZCHKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide moiety is accomplished by reacting the brominated benzene derivative with an appropriate amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the amine group of the piperazine reacts with the intermediate compound.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium amide (NaNH₂), thiols (RSH)
Major Products
Oxidation: Hydroxylated or carboxylated derivatives
Reduction: Debrominated derivatives
Substitution: Aminated or thiolated derivatives
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various diseases. The piperazine moiety is known for its utility in drug design, particularly for central nervous system disorders and cancer treatments.
Anticancer Activity
Research indicates that derivatives of compounds containing piperazine exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that 4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride may also possess such activity .
Anti-inflammatory Properties
There is evidence to suggest that compounds with sulfonamide groups can exhibit anti-inflammatory effects. The presence of the sulfonyl group in this compound may contribute to such biological activities, making it a candidate for further exploration in inflammatory disease models .
Case Studies
Several studies have documented the synthesis and biological evaluation of piperazine-based compounds similar to this compound:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl piperazine moiety is known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and methoxyphenyl group may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Variations
The target compound shares key structural motifs with several analogues, but differences in substituents and connectivity lead to distinct physicochemical and biological properties.
Table 1: Structural Comparison with Analogues
Key Observations:
- Halogen Diversity : The target compound’s bromine atom (vs. chlorine in ) may enhance hydrophobic interactions in biological targets compared to smaller halogens.
- Salt Form : The hydrochloride salt (target compound) contrasts with dihydrochloride salts in , which may affect crystallinity and dissolution rates.
Key Observations:
Physicochemical and Spectroscopic Data
Critical data from NMR, mass spectrometry, and melting points reveal trends in stability and solubility:
Table 3: Physicochemical Properties
Key Observations:
Biological Activity
4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound belonging to the class of benzamides and sulfonamides. Its unique structure, featuring a bromine atom, a methoxyphenyl group, and a piperazine moiety, suggests potential for various biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 518.9 g/mol. The presence of the bromine atom enhances its reactivity, while the sulfonyl and methoxy groups contribute to its solubility and interaction with biological targets .
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential dopamine D4 receptor antagonists. These receptors are implicated in various neurological conditions, including schizophrenia and depression. Structure-activity relationship (SAR) studies suggest that modifications in the piperazine and benzamide moieties can enhance receptor selectivity and potency .
Antimicrobial Properties
The sulfonamide component may also confer antimicrobial properties, making this compound a candidate for further investigation in infectious disease contexts. Related studies have shown that benzamide derivatives can exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs reveals insights into how variations in substituents influence biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Contains bromine and sulfonamide | High affinity for dopamine receptors | Variations in methoxy position |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Chlorine instead of bromine | Selective D4 receptor antagonist | Higher selectivity compared to others |
| N-[2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Different aromatic substitution | Moderate receptor affinity | Similar activity profile but different side chains |
This table illustrates the influence of structural modifications on receptor affinity and selectivity, highlighting the unique potential of this compound within this class of compounds .
Case Studies
Case Study 1: Dopamine Receptor Affinity
A study examining the binding affinity of various benzamide derivatives to dopamine receptors found that modifications similar to those present in this compound significantly enhanced receptor interactions. This suggests that this compound could be further developed as a therapeutic agent for disorders related to dopamine dysregulation .
Case Study 2: Antimicrobial Efficacy
In vitro evaluations demonstrated that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus. The MIC (Minimum Inhibitory Concentration) values ranged from 3.12 to 12.5 µg/mL, indicating potential for development as an antimicrobial agent .
Q & A
Q. What are the key steps in synthesizing 4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a bromobenzamide derivative with a piperazine-sulfonyl intermediate. For example, alkylation of a piperazine scaffold (e.g., 4-((4-methoxyphenyl)sulfonyl)piperazine) with a brominated benzamide precursor is performed under nucleophilic substitution conditions. Key intermediates are purified via HPLC or recrystallization and characterized using and NMR to confirm regiochemistry and purity . Mass spectrometry (ESI) is used to verify molecular weight (e.g., observed m/z 552.5 [M+H] for related compounds) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica Section E data) resolves bond lengths and angles, particularly for sulfonyl and piperazine moieties. Complementary techniques include FT-IR to confirm sulfonamide (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups. NMR chemical shifts (e.g., δ 7.78 ppm for aromatic protons) further validate substitution patterns .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or bacterial PPTase) to assess target engagement. Use fluorescence-based or colorimetric readouts (IC determination). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) establishes preliminary safety profiles. Dose-response curves and Hill coefficients quantify efficacy .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up, and what factors contribute to batch variability?
- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (80–120°C) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or LC-MS. Batch variability often stems from residual water (hydrolyzes sulfonyl chloride intermediates) or incomplete Boc deprotection. Use anhydrous conditions and trifluoroacetic acid (TFA) for efficient deprotection .
Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Discrepancies in proton environments (e.g., piperazine conformers) may arise from dynamic equilibria in solution. Combine variable-temperature NMR to probe rotational barriers (e.g., piperazine ring flipping) with DFT calculations to model energetically favored conformers. Cross-validate using NOESY to detect spatial proximities absent in X-ray data .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bacterial enzyme inhibition?
- Methodological Answer : Systematically modify substituents:
- Bromobenzamide moiety : Replace Br with Cl or CF to modulate electron-withdrawing effects.
- Sulfonyl group : Test methylsulfonyl vs. phenylsulfonyl for steric effects.
- Piperazine linker : Introduce methyl or hydroxyl groups to alter basicity.
Evaluate changes in enzyme kinetics (K, k) and bacterial MIC values. Molecular docking (e.g., AutoDock Vina) predicts binding modes to PPTase active sites .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound depletion. Calculate intrinsic clearance (Cl). For PK, administer IV/PO doses in rodent models and measure plasma concentrations (non-compartmental analysis). Key parameters: t, AUC, and bioavailability. Plasma protein binding (equilibrium dialysis) informs free drug availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
